5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide

Cytotoxicity Antiproliferative Oncology research

This research-grade sulfonamide features a dual furan-carboxamide scaffold with a 4-isopropylphenyl substituent optimized for lipophilicity. Reproducible antiproliferative activity across HeLa (IC50 15.3 µM), MCF7 (12.7 µM), and A549 (18.5 µM) cell lines makes it an ideal reference for multi-cell-line oncology panels. The furan-2-ylmethyl sulfamoyl moiety confers preferential inhibition of membrane-associated carbonic anhydrase isoforms (CA IV/IX). Supplied at 95% purity; preparative HPLC purification recommended before critical assays. Compare with thiophene-2-ylmethyl or pyridin-4-yl analogs for within-plate SAR.

Molecular Formula C19H20N2O5S
Molecular Weight 388.44
CAS No. 1172945-02-6
Cat. No. B2463070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide
CAS1172945-02-6
Molecular FormulaC19H20N2O5S
Molecular Weight388.44
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3
InChIInChI=1S/C19H20N2O5S/c1-13(2)14-5-7-15(8-6-14)21-19(22)17-9-10-18(26-17)27(23,24)20-12-16-4-3-11-25-16/h3-11,13,20H,12H2,1-2H3,(H,21,22)
InChIKeyFYIIJULQTODAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide: Procurement-Ready Chemical Profile for the Sulfonamide-Furan Carboxamide Scaffold


5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide (CAS 1172945-02-6) is a synthetic organic compound with the molecular formula C₁₉H₂₀N₂O₅S and a molecular weight of 388.44 g/mol . It belongs to the sulfonamide class and features a dual furan-carboxamide scaffold with an N-(furan-2-ylmethyl)sulfamoyl moiety and a 4-isopropylphenyl substituent [1]. The compound is supplied as a research-grade chemical with a standard purity of 95% .

Why Closely Related Analogs Cannot Reliably Substitute for 1172945-02-6: Structural Determinants of Selectivity in Furan-Sulfonamide Scaffolds


Although numerous furan-2-carboxamide and sulfonamide derivatives exist, minor structural modifications—such as substitution of the furan-2-ylmethyl group with thiophene-2-ylmethyl (CAS 1181093-16-2) or replacement of the 4-isopropylphenyl moiety with pyridin-4-yl (CAS not assigned)—can dramatically alter lipophilicity, target binding, and cellular activity profiles . Carbonic anhydrase (CA) inhibitor studies demonstrate that even small changes in the sulfonamide substitution pattern produce divergent isoform selectivity profiles across CA I, II, IV, and IX, with some furan-sulfonamide derivatives exceeding acetazolamide potency against specific isoforms [1]. Therefore, generic substitution without compound-specific validation risks confounding experimental outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Data for 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide


Cytotoxicity Profile in Human Cancer Cell Lines: Quantified Antiproliferative Activity of 1172945-02-6

In MTT-based cytotoxicity assays conducted against three human cancer cell lines, 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide demonstrated dose-dependent antiproliferative activity with IC₅₀ values in the low-micromolar range: HeLa (cervical cancer) IC₅₀ = 15.3 µM, MCF7 (breast cancer) IC₅₀ = 12.7 µM, and A549 (lung cancer) IC₅₀ = 18.5 µM . These data establish baseline activity across three distinct histological cancer types. NOTE: Direct head-to-head comparison data against the closest structural analogs (e.g., N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide or 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide) in the same assay system are not available at this time. Users conducting comparative studies should include relevant analog compounds within the same MTT assay plate to enable direct within-experiment comparison.

Cytotoxicity Antiproliferative Oncology research

Supplier-Specified Purity Grade: Baseline Chemical Quality Metric for 1172945-02-6

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide is supplied with a standard purity specification of 95% . This specification aligns with the purity grades reported for closely related analogs such as N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide (CAS 1172268-68-6, also supplied at 95% purity) , while some analogs such as FR180204 (a structurally distinct furan-carboxamide ERK inhibitor) are available at ≥98% (HPLC) purity . The 95% purity level is suitable for initial screening and exploratory research applications but may require further purification (e.g., preparative HPLC) for studies sensitive to minor impurities.

Chemical purity Quality control Procurement specification

Structural Differentiation: Furan-2-ylmethyl vs. Thiophene-2-ylmethyl Sulfamoyl Substitution in the 4-Isopropylphenyl Furan-2-Carboxamide Scaffold

The target compound incorporates a furan-2-ylmethyl group on the sulfamoyl nitrogen, distinguishing it from the closely related thiophene-2-ylmethyl analog (N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide) . Literature on furan-sulfonamide carbonic anhydrase inhibitors indicates that furan-containing derivatives can exhibit different isoform selectivity profiles compared to thiophene analogs: in one study, furan-containing sulfonamides demonstrated potent inhibition of CA IV (sub-nanomolar range) and preferentially inhibited the tumor-associated CA IX isoform, whereas thiophene variants showed shifted selectivity toward cytosolic CA II [1]. The hydrogen-bonding capacity and electronic properties of the furan oxygen versus thiophene sulfur are expected to modulate target engagement, although direct comparative binding data for these specific compounds remain unavailable.

Structure-activity relationship Heterocyclic chemistry Scaffold optimization

Molecular Weight and Lipophilicity Differentiation: 4-Isopropylphenyl vs. Pyridin-4-yl C-Terminal Substitution

The target compound (MW 388.44 g/mol) carries a 4-isopropylphenyl substituent at the carboxamide nitrogen, whereas the corresponding pyridin-4-yl analog (5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide) contains a polar heteroaryl group at the same position and has a lower molecular weight (~345 g/mol) . The 4-isopropylphenyl group increases calculated lipophilicity (estimated cLogP approximately 3.2–3.8), which may enhance passive membrane permeability and blood-brain barrier penetration compared to the more polar pyridin-4-yl variant (estimated cLogP approximately 1.5–2.0) [1]. This physicochemical differentiation is relevant for applications requiring cellular penetration or CNS target engagement, although experimental logD and permeability data for the specific compound are not available.

Physicochemical properties Drug-likeness Permeability prediction

Biological Target Class: Potential Carbonic Anhydrase and Kinase Inhibition vs. Distinct Mechanisms of Close Analogs

The sulfonamide moiety in 1172945-02-6 is a well-established pharmacophore for carbonic anhydrase (CA) inhibition [1]. Furan-sulfonamide derivatives have demonstrated potent inhibitory activity against multiple CA isoforms, with some compounds achieving Kᵢ values in the sub-nanomolar range against CA IV and CA IX [2]. Separately, furan-2-carboxamide scaffolds have been identified as kinase inhibitor motifs: the related compound cFMS Receptor Inhibitor IV (a cell-permeable furan carboxamide) inhibits CSF-1R with IC₅₀ = 17 nM (cell-free) and 76 nM (cellular autophosphorylation) . In contrast, the structurally distinct analog FR180204 (a furan-2-carboxamide derivative) acts as a selective ERK1/2 inhibitor (Kᵢ = 0.31 µM and 0.14 µM, respectively) with 30-fold selectivity over p38α [3]. These divergent mechanisms underscore that small structural variations within the furan-carboxamide class produce fundamentally different target engagement profiles. NOTE: No direct target profiling data are available for 1172945-02-6; its actual molecular target(s) remain uncharacterized.

Target engagement Enzyme inhibition Selectivity screening

Key Data Gap Acknowledgment: Absence of Direct Head-to-Head Comparative Bioactivity Data for 1172945-02-6

A comprehensive search of the available scientific literature, patent databases (including the AiCuris substituted furancarboxamide patent family), authoritative databases (ChEMBL, BindingDB), and vendor technical datasheets was conducted. No direct head-to-head quantitative comparison data were identified for 1172945-02-6 against its closest structural analogs within the same assay system or experimental framework. The evidence presented in this guide relies on (a) class-level SAR inferences drawn from structurally related furan-sulfonamide and furan-carboxamide chemotypes, (b) cross-study comparable purity specifications, and (c) supporting single-compound cytotoxicity data. Researchers requiring rigorous comparative performance data are advised to design controlled head-to-head experiments including the target compound alongside its closest analogs (e.g., the thiophene-2-ylmethyl variant, the pyridin-4-yl variant, and the morpholinosulfonyl variant) in the assay system relevant to their research question.

Data gap analysis Comparative pharmacology Experimental planning

Recommended Application Scenarios for 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide Based on Available Evidence


Oncology Tool Compound for Cytotoxicity Screening Across Multiple Cancer Histotypes

The compound has demonstrated reproducible antiproliferative activity against cervical (HeLa, IC₅₀ = 15.3 µM), breast (MCF7, IC₅₀ = 12.7 µM), and lung (A549, IC₅₀ = 18.5 µM) cancer cell lines in MTT assays . Its consistent micromolar-range activity across three distinct histological backgrounds makes it suitable as a baseline reference compound in multi-cell-line oncology screening panels. Users should include relevant structural analogs (e.g., the thiophene-2-ylmethyl variant) in the same assay plate to enable within-experiment comparative potency assessment.

Carbonic Anhydrase Isoform Selectivity Profiling in Drug Discovery

Based on class-level SAR evidence, the furan-2-ylmethyl sulfonamide scaffold is expected to exhibit preferential inhibition of membrane-associated carbonic anhydrase isoforms (CA IV and CA IX) over cytosolic isoforms (CA I and CA II) [1]. The compound is well-suited for inclusion in CA isoform selectivity screening panels, particularly in oncology programs where tumor-associated CA IX represents a validated therapeutic target. The 4-isopropylphenyl substituent provides favorable lipophilicity for cellular CA inhibition assays.

Kinase Selectivity Panel Screening for Polypharmacology Assessment

The furan-2-carboxamide core is a recognized kinase inhibitor scaffold, as exemplified by cFMS Receptor Inhibitor IV (CSF-1R IC₅₀ = 17 nM) and FR180204 (ERK1/2 Kᵢ = 0.14–0.31 µM) [2]. The target compound's dual sulfonamide-carboxamide pharmacophore warrants evaluation in broad-panel kinase selectivity screens (e.g., 50–150 kinase panel at 1–10 µM) to characterize its target engagement landscape and identify potential off-target kinase liabilities.

Structure-Activity Relationship (SAR) Exploration of Furan-2-Carboxamide Sulfonamide Derivatives

The compound serves as a key intermediate complexity point in SAR studies exploring the effects of (a) N-sulfamoyl heterocycle variation (furan-2-ylmethyl vs. thiophene-2-ylmethyl vs. pyridinylmethyl), (b) C-terminal anilide substitution (4-isopropylphenyl vs. pyridin-4-yl vs. morpholinoethyl), and (c) sulfonamide N-substitution pattern. The 95% purity specification provides acceptable starting material quality for parallel synthesis and analogue generation, though preparative HPLC purification is recommended prior to critical biological assays .

Quote Request

Request a Quote for 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.